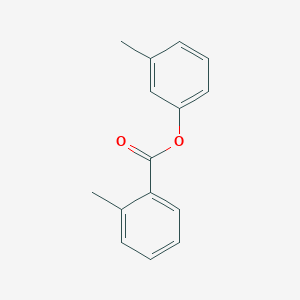

o-Toluic acid, 3-methylphenyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(3-methylphenyl) 2-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-6-5-8-13(10-11)17-15(16)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |

InChI Key |

WKVAUJBXIARDOE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to O Toluic Acid, 3 Methylphenyl Ester

Direct Esterification Protocols

Direct esterification remains the most straightforward and common approach to synthesizing o-Toluic acid, 3-methylphenyl ester. This involves the reaction of an o-toluic acid source with a 3-methylphenol (m-cresol) source.

Condensation Reactions between o-Toluic Acid and 3-Methylphenol

The classical Fischer-Speier esterification involves heating a carboxylic acid and an alcohol (in this case, a phenol) in the presence of a strong acid catalyst. For the synthesis of this compound, this involves the direct reaction of o-toluic acid with m-cresol (B1676322).

Reaction Scheme: o-Toluic Acid + 3-Methylphenol (m-Cresol) ⇌ this compound + H₂O

This reaction is an equilibrium process. To drive the reaction towards the product, the water formed is typically removed by azeotropic distillation or by using a dehydrating agent. While effective for many alcohols, the reaction with phenols can be slow, often requiring elevated temperatures and prolonged reaction times. libretexts.org

Catalytic Esterification Strategies Employing Carboxylic Acids and Phenols

To improve the efficiency and yield of the esterification between carboxylic acids and phenols, various catalytic systems have been developed. These catalysts facilitate the reaction under milder conditions and can offer greater selectivity.

Homogeneous Catalysis : Strong mineral acids like sulfuric acid or dry hydrogen chloride gas are traditionally used. libretexts.org More specialized catalysts such as trifluoromethanesulfonic acid (TfOH) have also been shown to be effective, even in small amounts, for the O-acylation of phenols with carboxylic acid chlorides. researchgate.net

Heterogeneous Catalysis : Solid acid catalysts are increasingly favored due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Zeolites, particularly proton-exchanged forms like H-ZSM-5 and HY zeolites, have demonstrated significant activity in the esterification of phenols and phenolic compounds found in bio-oils. mdpi.combohrium.com For instance, the esterification of acetic acid with o-cresol (B1677501) has been studied as a model reaction for bio-oil upgrading using zeolite catalysts. mdpi.com These catalysts provide Brønsted acid sites that protonate the carboxylic acid, activating it for nucleophilic attack by the phenol (B47542).

A study on the acylation of m-cresol with acetic acid over H-Beta zeolite highlighted the formation of an intermediate ester, m-tolyl acetate, which then acts as an acylating agent. bohrium.com This suggests a complex mechanism where the ester is formed in-situ within the zeolite pores.

Synthesis via Activated Carboxylic Acid Derivatives (e.g., acid chlorides, anhydrides)

To overcome the often slow reaction rates between carboxylic acids and phenols, more reactive derivatives of the carboxylic acid are frequently employed.

Acid Chlorides : The reaction of an acid chloride with a phenol is a vigorous and generally high-yielding method for ester synthesis. libretexts.org For the target compound, o-toluoyl chloride would be reacted with m-cresol. The reaction produces hydrogen chloride gas as a byproduct. libretexts.org The preparation of acid chlorides, such as m-toluoyl chloride from m-toluic acid using thionyl chloride, is a standard procedure. scispace.com This method is highly effective for phenols, although for less reactive acid chlorides like benzoyl chloride, the phenol may first be converted to the more nucleophilic sodium phenoxide to enhance the reaction rate. libretexts.org

Reaction Scheme: o-Toluoyl chloride + 3-Methylphenol (m-Cresol) → this compound + HCl

Acid Anhydrides : Acid anhydrides react similarly to acid chlorides but are generally less reactive. The reaction with phenols is slower and often requires heating. libretexts.org The corresponding anhydride (B1165640) of o-toluic acid could be used, which would produce o-toluic acid as a byproduct.

Formation as a Product or Intermediate in Complex Chemical Transformations

Beyond direct synthesis, this compound can be formed or detected in more complex chemical processes, often as a minor product or an intermediate.

Generation through Decarboxylation Reactions of Substituted Benzoic Acid Derivatives

Decarboxylation typically involves the removal of a carboxyl group, releasing carbon dioxide. While the direct decarboxylation of a benzoic acid derivative to form an ester is not a standard named reaction, related processes exist. For instance, in the Hunsdiecker reaction, silver salts of carboxylic acids react with bromine to form an organobromide via decarboxylation. acs.org Variations of this reaction can lead to ester formation as a side product, especially when the ratio of the silver salt to halogen is carefully controlled. acs.org However, there is no direct evidence found in the provided search results for the specific formation of this compound through a decarboxylation pathway. Decarboxylation is more commonly associated with β-keto acids, which readily lose CO₂ upon heating to form a ketone. masterorganicchemistry.com

Detection in Pyrolytic Processes Involving Structurally Related Compounds

Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The analysis of pyrolysis products (pyrolysates) can reveal the formation of numerous compounds, including esters.

In studies on the slow pyrolysis of abandoned furniture materials, which often contain wood, adhesives, and coatings, a variety of esters have been identified in the liquid product (bio-oil). Notably, "Butanoic acid, 3-methylphenyl ester" was detected in the pyrolysis of plywood at both 400°C and 600°C. woodresearch.sk Another study on similar materials also identified this compound. bioresources.com While this is not the target molecule, it demonstrates that esters of 3-methylphenol (m-cresol) can be formed during the pyrolysis of complex organic matter like lignocellulose. The formation likely occurs from the reaction of thermally generated carboxylic acids and phenolic fragments derived from the breakdown of lignin (B12514952) and other components. bioresources.com

A GC/MS analysis of upgraded bio-oil also listed a compound identified as "Pthalic acid, 3,5 dimethyl phenyl 3 methyl phenyl," indicating the formation of complex esters involving methylphenyl groups under thermochemical conditions. google.com Furthermore, analysis of pyrolyzed organic matter from a Cretaceous basement rock identified "Benzoic acid, 2-(4-methylphenoxy)-, methyl ester" and "Benzoic acid, 2-(2-methylphenoxy)-, methyl ester," showing that toluic acid-like structures can esterify with cresol-like structures during pyrolysis. csic.es Given these findings, the formation of this compound during the pyrolysis of specific feedstocks containing appropriate precursors is plausible, though not explicitly documented in the provided results.

Summary of Synthetic Data

Below is a table summarizing the general conditions for the synthetic pathways discussed.

| Method | Reactants | General Conditions | Key Features |

| Condensation Reaction | o-Toluic Acid, 3-Methylphenol | Acid catalyst (e.g., H₂SO₄), heat, removal of water | Equilibrium reaction; can be slow for phenols. libretexts.org |

| Catalytic Esterification | o-Toluic Acid, 3-Methylphenol | Heterogeneous catalysts (e.g., Zeolites) | Milder conditions, easier catalyst separation. mdpi.com |

| Acid Chloride Method | o-Toluoyl Chloride, 3-Methylphenol | Room temperature or gentle warming | Vigorous, high-yield reaction. libretexts.orgscispace.com |

| Acid Anhydride Method | o-Toluic Anhydride, 3-Methylphenol | Warming required | Slower than the acid chloride method. libretexts.org |

| Pyrolysis | Complex organic precursors | High temperature (e.g., 400-600°C), inert atmosphere | Formation is plausible but not directly documented; depends on feedstock. woodresearch.skbioresources.com |

Advanced Spectroscopic Characterization and Structural Elucidation of O Toluic Acid, 3 Methylphenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon and proton frameworks of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules.

The ¹³C NMR spectrum of o-toluic acid, 3-methylphenyl ester provides a definitive count of the unique carbon atoms in the molecule and offers insights into their chemical environment. The spectrum is expected to display 15 distinct signals, corresponding to the 15 carbon atoms in the structure, assuming no accidental overlap of peaks.

The chemical shifts (δ) are influenced by the electronic environment of each carbon. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield. Aromatic carbons attached to the electron-withdrawing ester oxygen (C-O) also experience a downfield shift. Carbons of the two methyl groups appear in the upfield region, characteristic of sp³-hybridized carbons. The assignment of specific aromatic carbons can be complex but is aided by comparison with spectra of related structures like o-toluic acid and m-cresol (B1676322). chemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures.

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ester Carbonyl (C=O) | 165-167 | Highly deshielded due to bonding with two oxygen atoms. |

| Aromatic C-O (ester link) | 150-152 | Attached to electronegative oxygen. |

| Aromatic Quaternary (C-CH₃) | 138-141 | Influenced by attached methyl group. |

| Aromatic Quaternary (C-C=O) | 129-132 | Attached to the carbonyl group. |

| Aromatic CH | 120-135 | Range for sp² carbons in substituted benzene (B151609) rings. |

¹H NMR spectroscopy reveals the number of different proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). For this compound, the spectrum provides clear evidence for the presence of both the 2-methylbenzoyl and 3-methylphenyl moieties.

The aromatic region of the spectrum (typically δ 7.0-8.2 ppm) is expected to be complex, showing signals for the eight aromatic protons. The protons on the o-toluic acid ring and the m-cresol ring will have distinct chemical shifts and coupling patterns, allowing for their differentiation. The two methyl groups will appear as sharp singlets in the upfield region (δ 2.2-2.7 ppm), with their precise chemical shifts differing slightly due to their distinct positions on the aromatic rings. chemicalbook.com The integration of these signals would confirm the presence of three protons for each methyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.2 | Multiplet (m) | 8H |

| o-Toluic Methyl Protons | ~2.6 | Singlet (s) | 3H |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS). This technique is ideal for analyzing volatile compounds like this compound. In a typical analysis, the sample is vaporized and separated on a GC column. The retention time from the GC provides a measure of the compound's purity; a single sharp peak is indicative of a pure substance. nih.govnist.gov

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (226.27 g/mol ). nist.gov The high-energy ionization process also causes the molecular ion to fragment in a predictable manner, creating a unique mass spectrum that serves as a molecular fingerprint. researchgate.net

Key expected fragments for this compound include:

m/z 119: Corresponding to the o-toluoyl cation [C₈H₇O]⁺, formed by cleavage of the ester bond. This is often the base peak.

m/z 107: Corresponding to the 3-methylphenoxy cation [C₇H₇O]⁺ or a related fragment.

m/z 91: Corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, formed by the loss of CO from the m/z 119 fragment.

Table 3: Expected Key Fragments in the GC-MS Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 226 | Molecular Ion (M⁺) | [C₁₅H₁₄O₂]⁺ |

| 119 | o-Toluoyl Cation (Base Peak) | [C₈H₇O]⁺ |

While GC-MS is ideal for the final product, MALDI-TOF MS is a soft ionization technique particularly useful for analyzing non-volatile or thermally fragile molecules, including reaction intermediates that may be present in a complex synthesis mixture. acs.orgmdpi.com In the synthesis of this compound, which could involve the formation of an activated carboxylic acid intermediate (e.g., an acid chloride or a mixed anhydride), MALDI-TOF MS could be employed to monitor the reaction's progress. rug.nldiva-portal.org

By co-crystallizing the reaction mixture with a suitable matrix and irradiating it with a laser, intermediates can be desorbed and ionized with minimal fragmentation. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio. This allows for the direct observation of intermediates and byproducts in the reaction mixture, providing valuable mechanistic insights and aiding in the optimization of reaction conditions without the need for prior chromatographic separation. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule. rsc.orgacs.org

The IR spectrum of this compound would be dominated by absorptions characteristic of an aromatic ester. The most prominent feature is the strong carbonyl (C=O) stretching vibration. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹. The spectrum also shows two distinct C-O stretching vibrations: one for the C(=O)-O bond and another for the O-Ar bond, which are typically found in the 1300-1000 cm⁻¹ region. libretexts.orgspectroscopyonline.com The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1600-1450 cm⁻¹. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | Medium-Weak |

| Ester C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Asymmetric C-O Stretch (C(=O)-O) | 1300 - 1200 | Strong |

X-ray Crystallography Studies of Analogous Aromatic Esters and Key Intermediates

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, a wealth of information can be gleaned from the crystallographic analysis of structurally similar aromatic esters and its precursors, o-toluic acid and m-cresol. These studies provide valuable insights into the likely molecular conformation, packing motifs, and key intermolecular interactions that would govern the solid-state architecture of the title compound.

In the case of this compound, the molecular structure features two substituted benzene rings linked by an ester group. The relative orientation of these rings and the conformation of the ester linkage are critical determinants of the crystal packing. Studies on substituted phenyl benzoates have shown that the dihedral angle between the phenyl rings can vary significantly depending on the nature and position of the substituents. iucr.org For instance, in some structures, the rings are nearly perpendicular, while in others they are almost parallel, facilitating π-π stacking interactions. iucr.org

The presence of methyl groups on both aromatic rings in this compound is expected to introduce steric effects that influence the molecular packing. The crystal structures of related compounds, such as methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate, reveal that methyl substituents can participate in C-H···π interactions, further stabilizing the crystal lattice. iucr.org

Furthermore, the ester group itself is a key player in directing the crystal packing. The carbonyl oxygen is a potent hydrogen bond acceptor, and C-H···O interactions involving aromatic and methyl C-H donors are anticipated to be prevalent. acs.orgsci-hub.sersc.org These interactions often lead to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal structure. sci-hub.se

The analysis of the crystal structure of precursors like o-toluic acid reveals the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common motif for carboxylic acids. chemicalbook.comchemicalbook.com While this specific interaction is absent in the final ester, the study of such precursors helps in understanding the electronic and steric properties of the constituent parts of the target molecule.

Due to the limited availability of experimental spectra for this compound, the following sections detail the predicted spectroscopic characteristics based on the analysis of its precursors and structurally related compounds.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic Protons (o-toluoyl group) | 7.20 - 8.10 | Multiplet | |

| Aromatic Protons (3-methylphenyl group) | 6.90 - 7.40 | Multiplet | |

| Methyl Protons (o-toluoyl group) | ~2.60 | Singlet |

The protons on the o-toluoyl ring are expected to resonate at slightly downfield shifts compared to those on the 3-methylphenyl ring due to the electron-withdrawing effect of the carbonyl group. The proton ortho to the carbonyl group is anticipated to be the most deshielded. The two methyl groups would appear as sharp singlets.

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~165 |

| Aromatic Carbons (C-O) | ~150 |

| Aromatic Carbons | 120 - 140 |

The carbonyl carbon is expected to have the most downfield chemical shift. The aromatic region will display a series of signals corresponding to the twelve non-equivalent aromatic carbons. The chemical shifts of the methyl carbons will be in the typical aliphatic region. researchgate.netnih.govchemicalbook.com

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl and C-O stretching vibrations of the ester group.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1735 | Strong |

| C-O Stretch (Ester) | 1250 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

The most prominent peak will be the C=O stretch of the ester group. The exact position of this band is sensitive to the electronic environment. The spectrum will also feature characteristic absorptions for the aromatic rings and the methyl groups. chemicalbook.comnist.gov

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 226 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (o-toluoyl cation) |

| 107 | [CH₃C₆H₄O]⁺ (3-methylphenoxide radical cation) |

The fragmentation pattern would likely involve the cleavage of the ester bond, leading to the formation of the o-toluoyl cation (m/z 119) as a prominent peak. nih.govnist.gov Further fragmentation of this ion could lead to the tropylium ion (m/z 91). The other primary fragment would be the 3-methylphenoxide radical cation (m/z 107).

Synthesis and Purification

The synthesis of this compound can be achieved through the decomposition of the copper salt of o-toluic acid. ufs.ac.za In this process, the copper(II) salt of o-toluic acid is heated, leading to decarboxylation and the formation of the target ester, 3-methylphenyl 2-methylbenzoate, along with other products.

Alternatively, a more conventional and direct synthesis would involve the esterification of o-toluic acid with m-cresol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often with the removal of water to drive the equilibrium towards the product side. Another approach is the reaction of o-toluoyl chloride (the acid chloride of o-toluic acid) with m-cresol in the presence of a non-nucleophilic base like pyridine.

Purification of the crude product can be achieved by standard techniques such as column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system.

Reaction Chemistry and Mechanistic Studies of O Toluic Acid, 3 Methylphenyl Ester

Hydrolytic Cleavage Reactions of the Ester Linkage

The ester linkage in o-toluic acid, 3-methylphenyl ester is susceptible to hydrolytic cleavage under both acidic and basic conditions, yielding o-toluic acid and m-cresol (B1676322) as the primary products. The mechanism of this reaction is fundamental to the chemistry of carboxylic acid derivatives.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution, specifically a base-catalyzed, acyl-oxygen fission, bimolecular (BAC2) mechanism. epa.gov This is typically a second-order reaction, involving the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the 3-methylphenoxide leaving group, which is then protonated by the solvent to form m-cresol, while the carboxylate salt of o-toluic acid is also formed. The presence of bulky substituents near the reaction center, such as the ortho-methyl group on the benzoyl moiety, can sterically hinder the approach of the nucleophile, thereby slowing the rate of hydrolysis compared to less hindered esters. uomustansiriyah.edu.iqacs.org

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway. uomustansiriyah.edu.iq The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. uomustansiriyah.edu.iqaakash.ac.in Following a proton transfer, the m-cresol moiety is eliminated as a neutral molecule, which is a better leaving group than the corresponding alkoxide. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields o-toluic acid. This process is reversible, and the equilibrium can be shifted by controlling the concentration of water. uomustansiriyah.edu.iq

Table 1: General Characteristics of Hydrolytic Cleavage Mechanisms

| Feature | Basic Hydrolysis (BAC2) | Acid-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Hydroxide ion (OH⁻) | Hydronium ion (H₃O⁺) |

| Nucleophile | Strong (OH⁻) | Weak (H₂O) |

| Key Step | Nucleophilic attack on carbonyl carbon | Protonation of carbonyl oxygen |

| Intermediate | Tetrahedral alkoxide | Tetrahedral oxonium ion |

| Leaving Group | 3-methylphenoxide (ArO⁻) | 3-methylphenol (ArOH) |

| Reversibility | Essentially irreversible | Reversible |

| Products | o-Toluic acid salt, m-cresol | o-Toluic acid, m-cresol |

Thermal Stability and Pyrolytic Degradation Mechanisms

This compound, being an aromatic ester without β-hydrogens in its alcohol moiety, exhibits considerable thermal stability. lookchem.com Unlike esters with β-hydrogens that typically undergo pyrolysis at 400-500°C via a concerted syn-elimination to form an alkene and a carboxylic acid, this class of esters requires significantly higher temperatures for decomposition. lookchem.com

The pyrolytic degradation of phenyl esters, such as phenyl acetate, has been shown to proceed at temperatures above 600°C, yielding phenol (B47542) and ketene (B1206846). lookchem.com By analogy, the pyrolysis of this compound would be expected to break down at high temperatures into m-cresol and a ketene derivative of o-toluic acid.

Further degradation at elevated temperatures would likely lead to the fragmentation of these initial products. The pyrolysis of complex organic matter often results in a mixture of simpler aromatic compounds like toluene, xylenes, phenols, and benzene (B151609), alongside gases such as carbon dioxide and carbon monoxide. newcastle.edu.aunih.gov Therefore, the deep pyrolytic degradation of this compound would involve the cleavage of the ester bond, decarboxylation, and fragmentation of the aromatic rings.

Table 2: Predicted Pyrolytic Degradation Products

| Temperature Range | Primary Degradation Pathway | Expected Products |

|---|---|---|

| High (e.g., >600°C) | Ester pyrolysis | o-Toluyl ketene, m-cresol |

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Copper-Catalyzed Rearrangement Mechanisms Leading to the Ester

The formation of aryl esters like this compound can be efficiently achieved through copper-catalyzed cross-coupling reactions, commonly known as the Ullmann condensation or Ullmann-type reactions. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. wikipedia.org

To synthesize this compound, the reaction would involve o-toluic acid (or its salt) and a 3-methylphenyl halide (or vice versa with an o-tolyl halide and m-cresol). The more common variant is the coupling of a carboxylic acid with an aryl halide.

The mechanism of the Ullmann-type C-O coupling reaction has been subject to extensive study. wikipedia.org A widely accepted catalytic cycle involves copper(I) species. The reaction is thought to proceed through the following key steps:

Formation of a copper(I) carboxylate from o-toluic acid and a Cu(I) source.

Oxidative addition of the aryl halide (e.g., 3-bromocresol derivative) to the copper(I) center, forming a transient, high-valent copper(III) intermediate. organic-chemistry.org

Reductive elimination from the copper(III) species to form the C-O bond of the final ester product and regenerate a copper(I) halide.

The active Cu(I) catalyst is then regenerated to continue the cycle.

Alternative mechanisms, such as those involving organocopper(I) intermediates reacting via nucleophilic aromatic substitution, have also been proposed, particularly under the harsh conditions of the classical Ullmann reaction. wikipedia.orgslideshare.net Modern Ullmann-type reactions often use soluble copper catalysts with specific ligands (e.g., diamines, phenanthroline) that stabilize the intermediates and allow for milder reaction conditions. wikipedia.org

Role of the Ester Functionality in Reaction Selectivity and Reactivity

The ester functionality is central to the chemical identity and reactivity of this compound. It dictates the molecule's susceptibility to several key reactions.

Electrophilic Center: The carbonyl carbon of the ester group is a primary site for nucleophilic attack. This reactivity is the basis for the hydrolytic cleavage reactions discussed previously, where nucleophiles like water or hydroxide ions attack this center. epa.gov

Influence on Aromatic Rings: The ester group as a whole is an electron-withdrawing group via resonance and induction, deactivating the attached aromatic rings towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the meta position. Conversely, it can activate the rings towards nucleophilic aromatic substitution, although this is less common and requires very strong activating conditions.

Leaving Group Potential: In reactions like hydrolysis, the 3-methylphenoxide group serves as the leaving group. Its stability, which is greater than that of a simple alkoxide due to resonance stabilization of the negative charge on the aromatic ring, facilitates the cleavage of the acyl-oxygen bond.

Steric Influence: The steric bulk of the entire ester group, including the ortho-methyl substituent on the acyl side and the meta-methyl group on the phenyl side, can influence reaction selectivity. It can hinder the approach of reactants to adjacent positions on the aromatic rings or to the carbonyl carbon itself, affecting reaction rates and positional outcomes. uomustansiriyah.edu.iq

Kinetic Studies of Esterification and Hydrolysis Processes

Kinetic studies of esterification and hydrolysis provide quantitative insight into reaction rates and mechanisms. For reactions involving this compound, the kinetics would be expected to follow patterns observed for similar aromatic esters.

Esterification Kinetics: The formation of the ester from o-toluic acid and m-cresol, typically under acid catalysis (Fischer esterification), is a reversible reaction. The rate of esterification is generally dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. rdd.edu.iqresearchgate.net The reaction is often modeled using a second-order rate law.

Rate = k[o-Toluic Acid][m-cresol]

Increasing the temperature generally increases the reaction rate constant (k), in line with the Arrhenius equation, but can unfavorably affect the equilibrium position for exothermic reactions. rdd.edu.iq The use of bulky reactants, such as the ortho-substituted o-toluic acid, tends to decrease the rate constant due to steric hindrance in the transition state. uomustansiriyah.edu.iq

Rate = k[Ester][OH⁻]

Acid-catalyzed hydrolysis is also generally second order, being first order in the ester and first order in the acid catalyst. gla.ac.uk The rate can be monitored by measuring the appearance of the products over time.

Table 3: Representative Kinetic Parameters for Aromatic Ester Reactions

| Reaction | Parameter | Typical Value Range | Influencing Factors |

|---|---|---|---|

| Acid-Catalyzed Esterification | Rate Constant (k) | 10⁻⁴ - 10⁻² L mol⁻¹ s⁻¹ | Temperature, Catalyst Conc., Steric Hindrance |

| Activation Energy (Ea) | 40 - 80 kJ/mol | Reactant Structure, Catalyst | |

| Base-Catalyzed Hydrolysis | Rate Constant (k) | 10⁻³ - 10⁻¹ L mol⁻¹ s⁻¹ | Temperature, Steric/Electronic Effects |

Note: These values are illustrative for typical aromatic esters and may vary for the specific compound.

Computational Chemistry and Theoretical Insights into O Toluic Acid, 3 Methylphenyl Ester

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For o-toluic acid, 3-methylphenyl ester, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine its optimized ground-state geometry and electronic properties. researchgate.netnih.govgrafiati.com

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. It is expected that the two aromatic rings, the o-toluoyl group and the 3-methylphenyl group, are not coplanar due to steric hindrance and rotation around the ester linkage. The ester group itself generally prefers a planar cis (or Z) conformation, which is energetically more favorable for esters. acs.org

DFT calculations also allow for the determination of key structural parameters. The bond lengths and angles provide a quantitative description of the molecular framework.

Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | (O=)C-O | ~1.34 Å |

| Bond Length | O-C (Aryl) | ~1.41 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C-CH3 | ~1.51 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Note: These values are illustrative and based on typical results for similar aromatic esters from DFT B3LYP/6-311G(d,p) calculations.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions of positive and negative potential. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. mdpi.com Conversely, the aromatic protons and methyl hydrogens would exhibit positive potential (colored blue).

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscispace.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. Electrophilic attacks preferentially occur at atoms where the HOMO density is highest. In this compound, the HOMO is expected to be predominantly localized on the 3-methylphenyl (cresol) ring, which is the more electron-rich portion of the molecule due to the electron-donating effect of the methyl group and the oxygen atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital available to accept electrons. Nucleophilic attacks target atoms where the LUMO density is highest. For this ester, the LUMO is anticipated to be centered on the o-toluoyl moiety, specifically with large coefficients on the carbonyl carbon and the aromatic ring attached to it, as the ester group is electron-withdrawing. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Localized on the 3-methylphenyl ring; electron-donating site. |

| LUMO | ~ -1.2 eV | Localized on the o-toluoyl group; electron-accepting site. |

| ΔE (LUMO-HOMO) | ~ 5.3 eV | Indicates moderate kinetic stability. |

Note: These energy values are typical for aromatic esters and are calculated using DFT methods. They provide a basis for predicting the molecule's reactive behavior.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry enables the detailed exploration of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. A common and important reaction for esters is hydrolysis, which can be catalyzed by either acid or base. Theoretical modeling can map the entire potential energy surface for such a reaction.

For the alkaline hydrolysis of this compound, the reaction proceeds via a nucleophilic acyl substitution mechanism. Computational modeling using DFT can identify and calculate the energies of all species involved:

Reactants: this compound and a hydroxide (B78521) ion (OH⁻).

Transition State 1 (TS1): The energy barrier for the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Tetrahedral Intermediate: A high-energy, short-lived species where the carbonyl carbon is sp³ hybridized.

Transition State 2 (TS2): The energy barrier for the collapse of the intermediate and expulsion of the 3-methylphenoxide leaving group.

Products: An o-toluate anion and 3-methylphenol (m-cresol).

By calculating the energy of each point along this pathway, a reaction energy profile can be constructed. The highest point on this profile determines the rate-limiting step of the reaction. These calculations provide activation energies (Ea), which are crucial for understanding reaction kinetics.

Interactive Table 3: Illustrative Energy Profile for the Alkaline Hydrolysis of this compound

| Species | Description | Predicted Relative Energy (kcal/mol) |

| Reactants | Ester + OH⁻ | 0.0 (Reference) |

| TS1 | Formation of Intermediate | +12.5 |

| Intermediate | Tetrahedral Adduct | -5.0 |

| TS2 | Collapse of Intermediate | +15.0 (Rate-Limiting Step) |

| Products | o-Toluate + m-Cresol (B1676322) | -20.0 |

Note: The energy values are hypothetical and serve to illustrate a typical reaction profile for ester hydrolysis as determined by DFT calculations.

Computational Approaches to Understanding Conformational Dynamics and Energetics

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. This compound possesses several rotatable single bonds, leading to different possible conformations. The most significant rotations are around the ester linkage (C-O-C-C) and the bonds connecting the methyl groups to the aromatic rings. mdpi.com

Computational methods can map the potential energy surface (PES) by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies low-energy conformers (stable structures) and the energy barriers that separate them. acs.org

For this compound, key conformational features include:

Ester Conformation: The dihedral angle around the C(O)-O bond is crucial. Esters strongly favor a planar conformation, with the cis (Z) isomer being significantly more stable than the trans (E) isomer by several kcal/mol. acs.org

Aryl Group Rotation: The orientation of the two aromatic rings relative to the ester plane is defined by two dihedral angles. The energy barriers to rotation determine the degree of flexibility and the most populated conformations. Steric clash between the ortho-methyl group and the carbonyl oxygen likely influences the preferred orientation of the toluoyl ring.

Interactive Table 4: Predicted Rotational Energy Barriers in this compound

| Rotatable Bond (Dihedral Angle) | Description | Predicted Rotational Barrier (kcal/mol) |

| C(aryl)-C(O)-O-C(aryl) | Rotation from stable cis to unstable trans ester | ~11-13 |

| O=C-C(aryl)-C(aryl) | Rotation of the o-toluoyl group | ~2-4 |

| C(O)-O-C(aryl)-C(aryl) | Rotation of the 3-methylphenyl group | ~1-3 |

| H-C-C(aryl) | Rotation of the methyl groups | ~1-2 |

Note: These values are illustrative, based on computational studies of similar aromatic esters and substituted toluenes.

These computational analyses provide a comprehensive, atomistic-level understanding of this compound, predicting its structure, stability, and reactivity in the absence of extensive experimental data.

Advanced Applications and Role in Organic Synthesis

Utilization as a Synthetic Building Block for Complex Aromatic Systems

The primary utility of o-Toluic acid, 3-methylphenyl ester as a building block lies in its capacity to undergo intramolecular rearrangement reactions to form complex poly-aromatic systems, specifically substituted benzophenones. The Fries Rearrangement is a key reaction in this context. When treated with a Lewis acid catalyst, the o-toluoyl group from the ester linkage can migrate to the aromatic ring of the m-cresol (B1676322) moiety.

This reaction transforms the ester into a hydroxyketone, a valuable scaffold in medicinal chemistry and material science. The ortho- and para- positions relative to the hydroxyl group on the cresol (B1669610) ring are activated, leading to the potential formation of two isomeric products. This transformation is a powerful method for creating a carbon-carbon bond and assembling a more complex aromatic framework from a simpler ester precursor. A study of the related compound, m-tolyl benzoate (B1203000), demonstrated its rearrangement into a mixture of 4-hydroxy-2-methylbenzophenone and 2-hydroxy-4-methylbenzophenone, illustrating the synthetic potential of this reaction pathway. rsc.org

| Starting Material | Reaction | Potential Products (Hydroxyketones) | Significance |

|---|---|---|---|

| This compound | Fries Rearrangement | 2-Hydroxy-4-methyl-2'-methylbenzophenone 4-Hydroxy-2-methyl-2'-methylbenzophenone | Formation of a C-C bond, synthesis of complex aromatic ketones. |

Intermediacy in the Production of Fine Chemicals and Industrial Feedstocks (e.g., m-cresol)

A significant application of this compound is its role as a stable intermediate which, upon hydrolysis, yields two valuable chemical compounds: o-toluic acid and m-cresol. wikipedia.orggoogle.com This cleavage of the ester bond can be readily achieved under acidic or basic conditions.

m-Cresol (3-methylphenol) is a crucial industrial feedstock with diverse applications. wikipedia.org It serves as a precursor in the synthesis of:

Pesticides: Including the organophosphorus insecticides fenitrothion (B1672510) and fenthion. wikipedia.org

Antiseptics: Such as amylmetacresol. wikipedia.org

Vitamin E: The synthesis of synthetic vitamin E involves the methylation of m-cresol to produce 2,3,6-trimethylphenol. wikipedia.org

Polymers: It is used as a solvent for polymers like polyaniline to enhance properties such as conductivity. wikipedia.org

o-Toluic acid is also a widely used raw material for the production of agricultural chemicals, pharmaceuticals, and polymerization initiators. google.com High-purity o-toluic acid is in demand for these specialized applications. google.com

| Hydrolysis Product | Derived Fine Chemicals/Products | Applications |

|---|---|---|

| m-Cresol | Fenitrothion, Fenthion | Pesticides wikipedia.org |

| Amylmetacresol | Antiseptic wikipedia.org | |

| 2,3,6-Trimethylphenol | Intermediate for Vitamin E wikipedia.org | |

| Polyaniline Films | Conductive Polymers (as a solvent) wikipedia.org | |

| o-Toluic Acid | Various Agrochemicals | Agricultural Chemicals google.com |

| Pharmaceutical Ingredients | Medicines google.com | |

| Peroxide Initiators | Polymerization Initiators google.com |

Derivatization Strategies for Functional Group Transformations and Yield Enhancement

Derivatization refers to the chemical modification of a compound to change its properties or to prepare it for further analysis or synthesis. researchgate.net For this compound, derivatization strategies focus on transforming the ester functional group to unlock new synthetic pathways or to isolate its constituent parts with high purity and yield.

Key derivatization strategies include:

Hydrolysis: The most fundamental transformation is the cleavage of the ester bond to yield a carboxylic acid and a phenol (B47542). This is not merely a degradation step but a strategic unmasking of two valuable chemical feedstocks, as detailed in the previous section.

Fries Rearrangement: As a derivatization technique, the Fries Rearrangement is a powerful method for functional group transformation, converting the ester linkage into a ketone and a hydroxyl group on a new, more complex aromatic scaffold. rsc.org This creates a hydroxybenzophenone derivative, which is more functionalized than the starting ester and can participate in a wider range of subsequent reactions.

Ammonolysis: Treatment of the ester with ammonia (B1221849) can cleave the ester bond to produce o-toluamide and m-cresol. A similar reaction is noted in a patent where the related by-product, o-methylbenzyl o-toluate, reacts with ammonia to form o-toluamide and o-methylbenzyl alcohol. google.com This strategy transforms the ester into an amide, a functional group with distinct chemical properties and applications, particularly in polymer and pharmaceutical chemistry.

These strategies enhance the synthetic utility of the ester, allowing it to be either a source of simpler building blocks or a direct precursor to more complex, functionalized molecules.

| Strategy | Reagents/Conditions | Functional Group Transformation | Resulting Products |

|---|---|---|---|

| Hydrolysis | Acid or Base (e.g., NaOH, H₂SO₄), Water | Ester → Carboxylic Acid + Phenol | o-Toluic acid + m-Cresol |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) | Ester → Hydroxyketone | Isomeric (2'-methylbenzoyl)-methylphenols rsc.org |

| Ammonolysis | Ammonia (NH₃) | Ester → Amide + Phenol | o-Toluamide + m-Cresol google.com |

Conclusion and Future Research Directions

Summary of Current Understanding in the Synthesis and Reactivity of o-Toluic Acid, 3-Methylphenyl Ester

The synthesis of this compound is primarily achieved through the esterification of o-toluic acid with 3-methylphenol (m-cresol). This can be accomplished via several established methods. The most common laboratory-scale synthesis is likely a variation of Fischer-Speier esterification, which involves reacting o-toluic acid and m-cresol (B1676322) in the presence of a strong acid catalyst, such as sulfuric acid, and heat to drive the equilibrium towards the ester product by removing water.

Alternative and potentially more efficient methods include Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction at milder conditions. mdpi.com Other modern approaches could involve the use of dehydrating condensation reagents like aromatic carboxylic anhydrides, which have been shown to be effective for carbon-oxygen bond formation in the synthesis of various carboxylic esters. The use of solid acid catalysts, such as zirconia-based catalysts, under microwave irradiation also presents a green and efficient alternative for the synthesis of aromatic esters. rsc.org

The reactivity of this compound is dictated by the ester functional group and the two aromatic rings. The ester linkage is susceptible to hydrolysis, which can be catalyzed by either acids or bases, to yield o-toluic acid and m-cresol. numberanalytics.com The rate of this reaction is influenced by steric hindrance from the ortho-methyl group on the acyl side and the meta-methyl group on the phenoxy side.

The ester can also undergo reduction reactions. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the ester to o-tolylmethanol and m-cresol. numberanalytics.com Condensation reactions, such as the Claisen condensation, are also theoretically possible at the α-carbon of the acyl group, though the presence of the ortho-methyl group might present steric challenges.

Identification of Unaddressed Challenges and Emerging Research Avenues in Aromatic Ester Chemistry

The broader field of aromatic ester chemistry, within which this compound resides, faces several ongoing challenges that also represent significant research opportunities. A primary challenge is the development of more environmentally benign and sustainable synthetic methods. rsc.org This includes the use of non-toxic catalysts, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. rsc.org

Another significant challenge lies in achieving high selectivity in reactions involving multifunctional aromatic esters. For this compound, this could involve selectively functionalizing one of the aromatic rings without affecting the ester group or the other ring. The development of novel catalytic systems that can differentiate between the two aromatic systems is a key area of research.

Furthermore, understanding the intricate structure-property relationships of aromatic esters remains an active area of investigation. thieme-connect.com For this compound, this would involve elucidating how the specific substitution pattern influences its physical properties (e.g., melting point, solubility) and its chemical reactivity.

Outlook for Novel Synthetic Methodologies and Advanced Applications of this compound

The future of synthesizing this compound and related aromatic esters will likely be dominated by the principles of green chemistry. This includes the exploration of biocatalysis, using enzymes like lipases, which can offer high selectivity and operate under mild conditions. frontiersin.org The use of co-solvent systems to enhance enzyme activity and substrate solubility is a promising approach. frontiersin.org Additionally, flow chemistry presents an opportunity for the continuous, safe, and efficient production of aromatic esters.

Regarding applications, while specific uses for this compound are not well-documented, its structural motifs suggest potential in several areas. Aromatic esters are widely used as plasticizers, in fragrance compositions, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. kaivalchem.com The parent compound, o-toluic acid, is a known raw material for agricultural chemicals and medicines. google.com

Future research could focus on exploring the biological activity of this compound and its derivatives. The presence of the o-tolyl and m-cresyl groups could impart interesting pharmacological or pesticidal properties. Furthermore, its physical properties could make it a candidate for use as a specialty solvent or as a component in advanced materials, such as liquid crystals or polymers, pending further investigation.

Interactive Data Table: Properties of Precursor Molecules

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Toluic Acid | C8H8O2 | 136.15 | 103-105 | 258-260 |

| m-Cresol | C7H8O | 108.14 | 11-12 | 202 |

Q & A

Q. How do steric effects of the 3-methylphenyl group influence π-π stacking in supramolecular assemblies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.